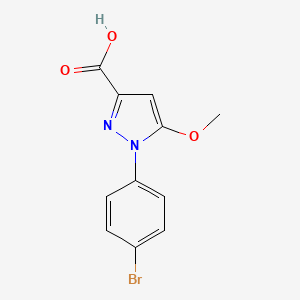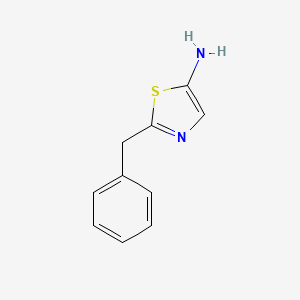
N-(3-methoxypropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is primarily used in proteomics research and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with 3-methoxypropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process includes steps such as purification, crystallization, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-methoxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form different substituted products.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound .
Applications De Recherche Scientifique
N-(3-methoxypropyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-(3-methoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
N-methylpiperidine-4-carboxamide: A related compound with similar chemical properties.
1-(3-methoxypropyl)-4-piperidinamine: Another similar compound used in chemical research.
Uniqueness: N-(3-methoxypropyl)piperidine-4-carboxamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties . Its applications in proteomics research and potential in drug discovery make it a valuable compound in scientific studies .
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9/h9,11H,2-8H2,1H3,(H,12,13) |
Clé InChI |
ZZUJBHPJKNBANN-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC(=O)C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-fluoro-4-nitro-1H-benzo[d]imidazole](/img/structure/B11771989.png)

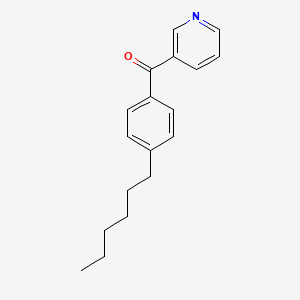
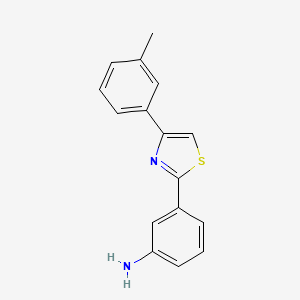
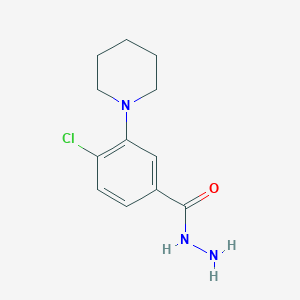
![5-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-3-(3-nitrophenyl)isoxazole](/img/structure/B11772030.png)


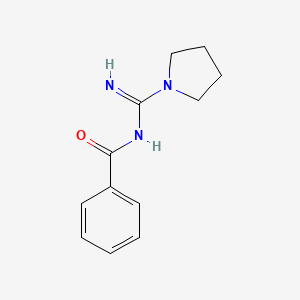
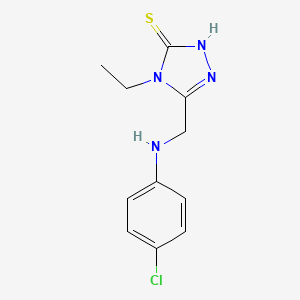
![4-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11772052.png)
